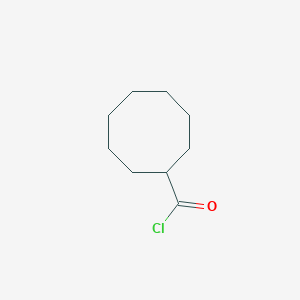

Cyclooctanecarbonyl chloride

Description

Cyclooctanecarbonyl chloride (C₉H₁₅ClO) is an acyl chloride derivative of cyclooctane, characterized by an eight-membered cycloalkane ring fused to a reactive carbonyl chloride group. These compounds are widely used in organic synthesis as acylating agents, facilitating the introduction of cyclooctyl groups into target molecules. The larger ring size of cyclooctane may confer unique steric and electronic properties, influencing reactivity and stability compared to smaller cyclic analogs.

Properties

CAS No. |

73093-24-0 |

|---|---|

Molecular Formula |

C9H15ClO |

Molecular Weight |

174.67 g/mol |

IUPAC Name |

cyclooctanecarbonyl chloride |

InChI |

InChI=1S/C9H15ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |

InChI Key |

JZUOKBJJPAMFHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanecarbonyl chloride can be synthesized through the reaction of cyclooctanecarboxylic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of cyclooctanecarboxylic acid and thionyl chloride through a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclooctanecarbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form cyclooctanecarboxylic acid and hydrochloric acid.

Reduction: It can be reduced to cyclooctylmethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines: React under mild conditions to form amides.

Alcohols: React under reflux conditions to form esters.

Water: Hydrolysis occurs readily at room temperature.

Reducing Agents: Reduction typically requires anhydrous conditions and low temperatures.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Cyclooctanecarboxylic Acid: Formed from hydrolysis.

Cyclooctylmethanol: Formed from reduction.

Scientific Research Applications

Cyclooctanecarbonyl chloride is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the preparation of biologically active compounds, such as enzyme inhibitors and receptor ligands.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.

Industry: Used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of cyclooctanecarbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in the synthesis of various derivatives, which can interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical and chemical properties of cyclooctanecarbonyl chloride with analogous compounds:

Key Observations :

- Molecular Weight : Increases with ring size due to additional CH₂ groups. This compound (estimated MW 162.64) follows this trend.

- Density : Cyclic analogs exhibit densities near 1.0–1.1 g/mL, suggesting this compound would fall within this range.

- Boiling Point : Cyclopentanecarbonyl chloride boils at 54–56°C under reduced pressure (15 mmHg) , while cyclohexanecarbonyl chloride likely has a higher boiling point. This compound is expected to have even higher boiling points due to increased molecular weight and reduced volatility.

Cyclopropanecarbonyl Chloride

- Reactivity : High strain in the three-membered ring enhances electrophilicity, making it highly reactive in acylations .

- Applications : Used in synthesizing strained cyclopropane-containing pharmaceuticals and agrochemicals.

Chloroacetyl Chloride

- Reactivity : Linear structure with electron-withdrawing chlorine atoms increases reactivity. Requires stringent safety protocols (e.g., protective gloves, respiratory equipment) due to toxicity .

- Applications : Intermediate in pesticide and pharmaceutical manufacturing.

Cyclopentanecarbonyl Chloride

- Reactivity : Moderate reactivity due to reduced ring strain compared to cyclopropane. Used in synthesizing cyclopentyl derivatives, such as fentanyl analogs .

- Applications : Key intermediate in opioid and bioactive molecule synthesis .

Cyclohexanecarbonyl Chloride

- Reactivity : Lower reactivity than smaller cyclic analogs, favoring controlled acylations.

- Applications : Pharmaceutical intermediate for cyclohexyl-group incorporation .

This compound (Inferred)

- Reactivity : Expected to exhibit lower reactivity than smaller cyclic analogs due to minimal ring strain and steric hindrance from the larger ring.

- Applications: Potential use in macrocycle synthesis or specialty polymers requiring bulky acyl groups.

Biological Activity

Cyclooctanecarbonyl chloride (COC) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with COC, providing a comprehensive overview of its applications and implications in various fields.

This compound is an acyl chloride derivative of cyclooctane. The compound can be synthesized through several methods, including the reaction of cyclooctanone with thionyl chloride or phosphorus pentachloride. The general reaction can be represented as follows:

This synthesis route is notable for its efficiency and yield, making COC readily available for further biological evaluations.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a variety of pathogens. For instance, in vitro tests demonstrated that COC inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL for certain bacterial strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings suggest that COC could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, COC has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). A notable study reported a reduction in interleukin-6 (IL-6) levels by approximately 40% at concentrations of 25 µM.

Study 1: Evaluation of Antimicrobial Activity

A study conducted by Zhang et al. (2020) assessed the antimicrobial effectiveness of this compound against various pathogens. The results highlighted its potential use in pharmaceutical formulations aimed at treating infections caused by resistant bacterial strains.

Study 2: Investigation of Anti-inflammatory Mechanisms

In a separate investigation, researchers explored the mechanisms underlying the anti-inflammatory properties of COC. They found that treatment with COC led to decreased activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. This suggests that COC may serve as a therapeutic agent in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.